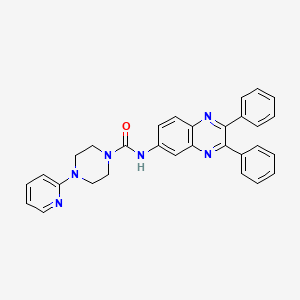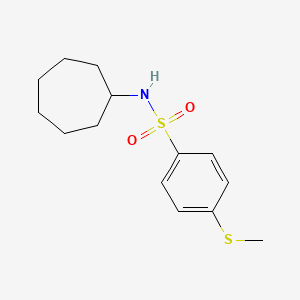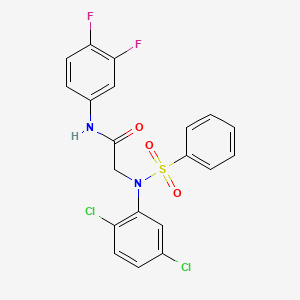![molecular formula C18H22N2O5S B5117246 N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5117246.png)
N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzenesulfonamide, commonly known as NBBS, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. NBBS belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, NBBS has unique characteristics that make it a promising candidate for the treatment of various diseases, including cancer and inflammatory disorders.
作用機序
The mechanism of action of NBBS involves the inhibition of certain enzymes and proteins that are involved in various biological processes. NBBS has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in cells. NBBS has also been found to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and division. By inhibiting these enzymes and proteins, NBBS can potentially disrupt the growth and proliferation of cancer cells and reduce inflammation in certain disorders.
Biochemical and Physiological Effects:
NBBS has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. NBBS has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, NBBS has been shown to have antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of NBBS for lab experiments is its specificity towards certain enzymes and proteins. This allows researchers to selectively target certain biological processes and study their effects. Additionally, NBBS has been found to have low toxicity in animal models, making it a safe compound to use in experiments. However, one limitation of NBBS is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the study of NBBS. One potential direction is the development of NBBS derivatives with improved solubility and potency. Additionally, further research is needed to fully understand the mechanism of action of NBBS and its potential therapeutic applications. NBBS can also be studied for its potential use in combination with other drugs to enhance their efficacy. Overall, the study of NBBS has the potential to lead to the development of novel therapies for various diseases.
合成法
The synthesis of NBBS involves the reaction of 4-tert-butylphenol with ethylene oxide to form 2-(4-tert-butylphenoxy)ethanol. This intermediate is then reacted with 2-nitrobenzenesulfonyl chloride to form NBBS. The synthesis of NBBS has been optimized to improve its yield and purity, making it readily available for research purposes.
科学的研究の応用
NBBS has shown promising results in various scientific research applications. It has been studied for its potential anticancer properties, as it has been found to inhibit the growth of cancer cells. NBBS has also been investigated for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models of inflammatory disorders. Additionally, NBBS has been studied for its potential use as a diagnostic tool for certain diseases, as it can selectively bind to specific biomolecules.
特性
IUPAC Name |
N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-18(2,3)14-8-10-15(11-9-14)25-13-12-19-26(23,24)17-7-5-4-6-16(17)20(21)22/h4-11,19H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBQZQPNJGODDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethoxy-3-[4-(4-iodophenoxy)butoxy]benzene](/img/structure/B5117178.png)
![(2-bromo-4,5-dimethoxybenzyl)[2-(2,4-dichlorophenyl)ethyl]amine](/img/structure/B5117186.png)


![3-(4-methoxybenzyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117210.png)
![5-[4-(2-naphthylmethoxy)benzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5117213.png)
![3-{[(2-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5117217.png)
![5-{3-bromo-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117222.png)


![ethyl 4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B5117251.png)


![4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5117257.png)